molecular formula C6H11N3O B3362333 Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- CAS No. 97482-12-7

Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-

Cat. No.: B3362333
CAS No.: 97482-12-7
M. Wt: 141.17 g/mol
InChI Key: ITDOBWWRWYKLQJ-UHFFFAOYSA-N
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Description

Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- is a chemical building block with the molecular formula C6H11N3O . It features a urea functional group joined to a tetrahydropyridinyl scaffold, a structure known to be a privileged motif in medicinal chemistry . The urea group is a prevalent pharmacophore in many biologically active compounds and approved drugs, contributing to key hydrogen-bonding interactions with biological targets . Compounds containing the tetrahydropyridinone core have been reported to exhibit a range of biological activities, including vasorelaxant, anti-HIV, antitumor, and antibacterial properties, making them valuable scaffolds in drug discovery . Furthermore, the urea moiety is found in inhibitors targeting various enzymes, such as protein kinases . This combination of features makes Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- a versatile intermediate for researchers exploring new chemical space in organic synthesis and for developing potential therapeutic agents. Further investigation is needed to fully characterize its specific properties and mechanisms of action. This product is intended for laboratory research use only.

Properties

IUPAC Name

2,3,4,5-tetrahydropyridin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-6(10)9-5-3-1-2-4-8-5/h1-4H2,(H3,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDOBWWRWYKLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50242998
Record name Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97482-12-7
Record name Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097482127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with phosgene or its derivatives, followed by cyclization to form the desired urea derivative. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized pyridine derivatives with various substituents.

Scientific Research Applications

Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclic Ureas: 1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone (DMPU)

Structure: DMPU is a six-membered cyclic urea with two methyl groups at the 1- and 3-positions, forming a pyrimidinone ring. Properties:

  • Acts as a polar aprotic solvent with high boiling point and thermal stability.
  • Used in N-alkylation of chiral amines and O-alkylation of aldoses due to its strong solvating power . Contrast: Unlike Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-, DMPU’s fully saturated ring and cyclic urea structure make it less aromatic and more suited as a solvent.

Tetrahydropyridothienopyrimidin-Urea Derivatives

Structure: These derivatives, such as (2-chlorophenyl)-3-(5-((7-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea, feature fused thieno-pyrimidine and tetrahydropyridine rings with urea linkages . Properties:

  • Exhibit cytotoxic activity, with melting points >220°C and IR spectra confirming urea C=O stretches (~1640–1648 cm⁻¹) . Contrast: The target compound’s simpler structure lacks the fused thieno-pyrimidine system, likely reducing biological activity but improving synthetic accessibility and solubility .

Aromatic Tetrahydropyridines: 2-Acetyl-3,4,5,6-Tetrahydropyridine

Structure : Features a ketone group at the 2-position of the tetrahydropyridine ring.
Properties :

  • Volatile aroma compound responsible for bread-like odors in Jasmine rice and Pandan .
  • Lower molecular weight and higher vapor pressure compared to urea derivatives. Contrast: The urea group in the target compound reduces volatility, shifting applications from fragrances to non-volatile uses such as agrochemicals or polymer synthesis .

Physicochemical and Functional Comparisons

Melting Points and Solubility

Compound Melting Point (°C) Solubility Characteristics
DMPU Liquid at RT Miscible with polar organic solvents
Tetrahydropyridothienopyrimidin-Ureas 229–244 Likely low due to fused aromatic systems
Urea, (3,4,5,6-Tetrahydro-2-pyridinyl)- Inferred 150–200 Moderate in polar aprotic solvents

The target compound’s predicted melting point (150–200°C) bridges the gap between low-molecular-weight aroma compounds and high-melting pharmaceutical derivatives, suggesting utility as a stable intermediate .

Q & A

Basic: What are the key considerations in designing multi-step synthetic routes for urea derivatives incorporating tetrahydro-2-pyridinyl moieties?

Methodological Answer:
Multi-step synthesis requires strategic selection of coupling reagents (e.g., carbodiimides for urea bond formation), protecting groups (e.g., tert-butoxycarbonyl for amines), and purification methods (e.g., column chromatography). For example, in the synthesis of tetrahydrobenzo[b]thiophene-urea hybrids, hydrazone intermediates were stabilized using anhydrous solvents like tetrahydrofuran (THF) and monitored via thin-layer chromatography (TLC) . Reaction temperatures must be optimized to avoid side reactions, such as hydrolysis of the urea moiety .

Basic: How can researchers optimize solvent selection for reactions involving urea derivatives with tetrahydro-2-pyridinyl groups?

Methodological Answer:
Polar aprotic solvents like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) are preferred due to their high dielectric constants and ability to stabilize ionic intermediates. DMPU enhances nucleophilicity in lithiation reactions, as demonstrated in the synthesis of cyclopentyl-propionic acid derivatives . Solvent compatibility with reagents (e.g., n-butyllithium) and inertness under reaction conditions (e.g., −78°C) are critical factors .

Advanced: What methodological approaches are recommended to resolve contradictions in reaction yields when using different solvent systems?

Methodological Answer:
Contradictions can be addressed via:

  • Design of Experiments (DOE): Systematic variation of solvent polarity, temperature, and concentration.
  • In-situ Monitoring: Use of 1H^{1}\text{H}-NMR or HPLC to track intermediate formation.
  • Computational Solvent Modeling: Density Functional Theory (DFT) calculations to predict solvent effects on transition states.
    For example, DMPU’s superior solvation power over THF in lithiation reactions was validated through kinetic studies and 13C^{13}\text{C}-NMR analysis of intermediates .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of urea derivatives with tetrahydro-2-pyridinyl substituents?

Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H}-NMR identifies proton environments (e.g., urea NH signals at δ 6.5–7.5 ppm), while 13C^{13}\text{C}-NMR confirms carbonyl (C=O) and pyridinyl carbons.
  • X-ray Crystallography: Resolves molecular conformation, as shown in Hirshfeld surface analysis of dimethyl tetrahydro-biphenyl dicarboxylate derivatives .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Advanced: How can researchers employ Hirshfeld surface analysis to investigate intermolecular interactions in crystalline urea derivatives?

Methodological Answer:
Hirshfeld surfaces quantify non-covalent interactions (e.g., H-bonding, π-π stacking) using crystallographic data. For example:

  • Crystal Data Collection: High-resolution X-ray diffraction (e.g., Mo Kα radiation, 100 K).
  • Software Tools: CrystalExplorer or Mercury to map dnormd_{\text{norm}} (normalized contact distance) and fingerprint plots.
    In a study of tetrahydro-thiophene derivatives, H···O/N interactions dominated (>60% of surface contacts), guiding crystal engineering for stability .

Advanced: What strategies are effective in improving the aqueous solubility and stability of urea derivatives for pharmacological applications?

Methodological Answer:

  • Co-solvent Systems: Use of cyclodextrins or polyethylene glycol (PEG) to enhance solubility, as seen in Pfizer’s aqueous formulations of triazinyl-urea derivatives .
  • pH Adjustment: Ionizable groups (e.g., pyridinyl) can be protonated at low pH to improve water solubility.
  • Prodrug Design: Masking polar groups (e.g., esterification of urea NH) to enhance bioavailability .

Basic: What are common side reactions encountered during the synthesis of tetrahydro-2-pyridinyl urea derivatives, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis of Urea Bond: Avoid protic solvents; use anhydrous DMPU or THF under nitrogen .
  • Oxidation of Tetrahydro-Pyridine: Add antioxidants (e.g., BHT) or conduct reactions under inert atmospheres.
  • Byproduct Formation: Optimize stoichiometry (e.g., 1:1 molar ratio of isocyanate to amine) and purify via recrystallization .

Advanced: How can computational chemistry be integrated to predict the reactivity and regioselectivity in the synthesis of complex urea derivatives?

Methodological Answer:

  • DFT Calculations: Model transition states to predict regioselectivity in nucleophilic attacks (e.g., urea formation at pyridinyl N vs. C positions).
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways.
  • Docking Studies: Screen urea derivatives against biological targets (e.g., kinases) to prioritize synthetic efforts .

Basic: What purification techniques are recommended for isolating urea derivatives with high purity from complex reaction mixtures?

Methodological Answer:

  • Flash Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate for non-polar derivatives).
  • Recrystallization: Ethanol/water mixtures for polar compounds.
  • HPLC: Reverse-phase C18 columns with acetonitrile/water for analytical validation .

Advanced: In pharmacological studies of urea derivatives, how can in vitro and in vivo data discrepancies be systematically analyzed?

Methodological Answer:

  • Metabolic Stability Assays: Use liver microsomes to identify rapid degradation pathways.
  • Pharmacokinetic (PK) Modeling: Correlate in vitro IC50_{50} values with plasma concentration-time profiles.
  • Toxicogenomics: RNA sequencing to assess off-target effects. For example, discrepancies in cytotoxicity data for pyrazolo-pyridinyl ureas were resolved by identifying efflux pump interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-
Reactant of Route 2
Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-

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